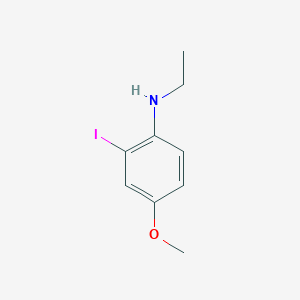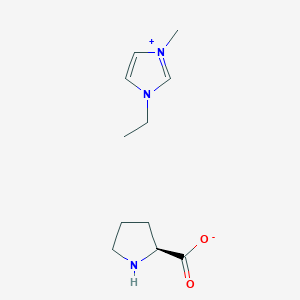
1-Ethyl-3-methyl-1H-imidazol-3-ium L-prolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-methyl-1H-imidazol-3-ium L-prolinate is an ionic liquid that has garnered significant interest in various scientific fields due to its unique properties. Ionic liquids are salts in the liquid state, typically composed of an organic cation and an organic or inorganic anion. The compound this compound is known for its stability, low volatility, and high ionic conductivity, making it a valuable substance in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methyl-1H-imidazol-3-ium L-prolinate can be synthesized through a two-step process:
Formation of 1-Ethyl-3-methylimidazolium iodide: This involves the reaction of 1-methylimidazole with iodoethane under controlled conditions.
Ion Exchange Reaction: The resulting 1-Ethyl-3-methylimidazolium iodide is then reacted with L-proline to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reaction: Large quantities of 1-methylimidazole and iodoethane are reacted in industrial reactors.
Purification: The product is purified through crystallization or distillation to remove impurities.
Ion Exchange: The purified 1-Ethyl-3-methylimidazolium iodide is then subjected to ion exchange with L-proline in large-scale reactors.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-methyl-1H-imidazol-3-ium L-prolinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazolium cation is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like chloride or bromide ions in polar solvents.
Major Products:
Oxidation: Produces oxidized derivatives of the imidazolium ring.
Reduction: Yields reduced forms of the imidazolium cation.
Substitution: Results in substituted imidazolium salts.
Scientific Research Applications
1-Ethyl-3-methyl-1H-imidazol-3-ium L-prolinate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions like Friedel-Crafts acylation.
Biology: Employed in the stabilization of proteins and enzymes, enhancing their activity and stability.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility and low toxicity.
Mechanism of Action
The mechanism by which 1-Ethyl-3-methyl-1H-imidazol-3-ium L-prolinate exerts its effects is primarily through its ionic nature. The compound interacts with molecular targets via ionic interactions, hydrogen bonding, and van der Waals forces. These interactions can stabilize transition states in chemical reactions, enhance the solubility of reactants, and facilitate the formation of desired products .
Comparison with Similar Compounds
- 1-Ethyl-3-methylimidazolium iodide
- 1-Ethyl-3-methylimidazolium chloride
- 1-Ethyl-3-methylimidazolium bromide
- 1-Ethyl-3-methylimidazolium tetrafluoroborate
Uniqueness: 1-Ethyl-3-methyl-1H-imidazol-3-ium L-prolinate stands out due to its combination of the imidazolium cation and the L-prolinate anion. This unique pairing imparts specific properties such as enhanced biocompatibility and catalytic activity, making it more versatile compared to other similar ionic liquids .
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
1-ethyl-3-methylimidazol-3-ium;(2S)-pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C6H11N2.C5H9NO2/c1-3-8-5-4-7(2)6-8;7-5(8)4-2-1-3-6-4/h4-6H,3H2,1-2H3;4,6H,1-3H2,(H,7,8)/q+1;/p-1/t;4-/m.0/s1 |
InChI Key |
MDQLULFJEJPGQQ-VWMHFEHESA-M |
Isomeric SMILES |
CCN1C=C[N+](=C1)C.C1C[C@H](NC1)C(=O)[O-] |
Canonical SMILES |
CCN1C=C[N+](=C1)C.C1CC(NC1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-ethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B14117377.png)
![Methyl 2',6'-dimethoxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14117380.png)

![2-[[2-[(3-Amino-2-hydroxy-4-phenylbutanoyl)amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14117391.png)
![tert-Butyl (2-((5,6-dichloro-1H-benzo[d]imidazol-2-yl)amino)phenyl)carbamate](/img/structure/B14117394.png)
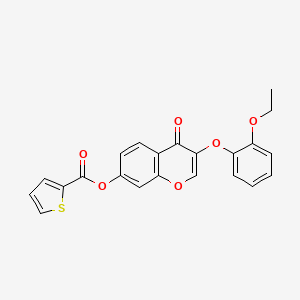
![ethyl 2-(8-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14117407.png)
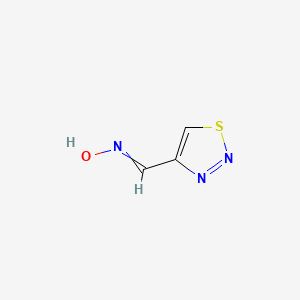
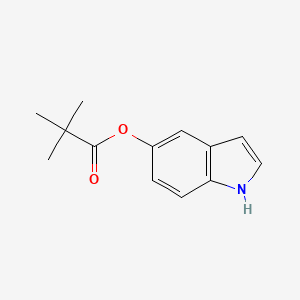
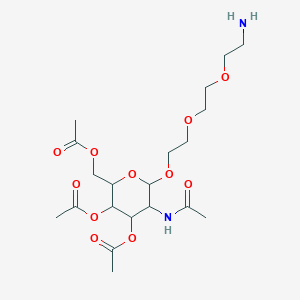
![1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[[[(ethoxycarbonyl)oxy]amino]iminomethyl][1,1'-biphenyl]-4-yl]methyl]-, methyl ester](/img/structure/B14117438.png)
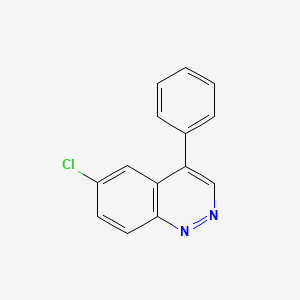
![5-Chloro-7-methyl-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine](/img/structure/B14117456.png)
